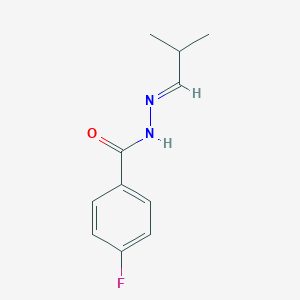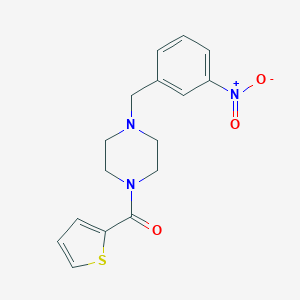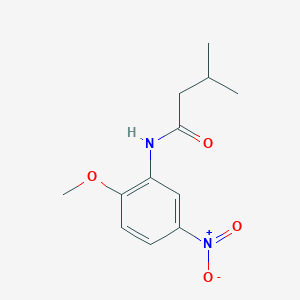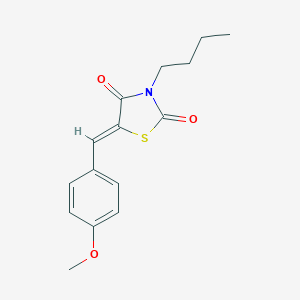![molecular formula C18H10FNO2 B229706 1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229706.png)
1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one, also known as FBBI, is a synthetic compound that belongs to the class of indole-2-one derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The exact mechanism of action of 1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages, which are immune cells involved in the inflammatory response. It has also been found to decrease the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cellular components.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. It also has anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory diseases. However, one of the limitations of 1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one. One possible direction is to explore its potential as a novel cancer therapy, either alone or in combination with other drugs. Another direction is to investigate its anti-inflammatory and antioxidant properties for the treatment of various inflammatory diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one and to optimize its pharmacokinetic properties for in vivo use.
Conclusion:
In conclusion, 1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one is a synthetic compound with promising potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its potent antitumor activity, anti-inflammatory and antioxidant properties, and other biochemical and physiological effects make it a promising candidate for the development of new therapies. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for in vivo use.
Synthesis Methods
1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one can be synthesized using a multistep synthetic route. One of the most common methods involves the reaction of 2-fluorobenzoyl chloride with 3-nitrobenzoic acid in the presence of a base, followed by reduction of the nitro group using a reducing agent such as iron powder or zinc dust. The resulting intermediate is then cyclized using a Lewis acid catalyst to obtain 1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one.
Scientific Research Applications
1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
properties
Molecular Formula |
C18H10FNO2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-(2-fluorobenzoyl)benzo[cd]indol-2-one |
InChI |
InChI=1S/C18H10FNO2/c19-14-9-2-1-7-12(14)17(21)20-15-10-4-6-11-5-3-8-13(16(11)15)18(20)22/h1-10H |
InChI Key |
YFGLDEBYPZIUBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=CC=CC4=C3C(=CC=C4)C2=O)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=CC=CC4=C3C(=CC=C4)C2=O)F |
solubility |
0.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B229626.png)

![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B229628.png)
![3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229629.png)
![5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229630.png)
![1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide](/img/structure/B229632.png)

![N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide](/img/structure/B229636.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229638.png)



![N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229652.png)
![2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine](/img/structure/B229655.png)